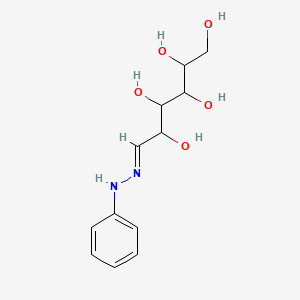

D-Mannose phenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le D-Mannose phénylhydrazone est un dérivé du D-mannose, un sucre simple qui est un épimère du glucose. Ce composé est formé par la réaction du D-mannose avec la phénylhydrazine, conduisant à la formation d'une liaison hydrazone.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du D-Mannose phénylhydrazone implique la réaction du D-mannose avec la phénylhydrazine dans des conditions douces. Généralement, le D-mannose est dissous dans l'eau, et une quantité équimolaire de phénylhydrazine est ajoutée à la solution. Le mélange réactionnel est ensuite chauffé doucement pour faciliter la formation de la liaison hydrazone. Le produit, le D-Mannose phénylhydrazone, précipite hors de la solution et peut être recueilli par filtration .

Méthodes de production industrielle

Alors que la préparation en laboratoire du D-Mannose phénylhydrazone est simple, les méthodes de production industrielle peuvent impliquer des techniques plus sophistiquées pour garantir la pureté et le rendement. Ces méthodes incluent souvent l'utilisation de réacteurs automatisés, un contrôle précis de la température et des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir du D-Mannose phénylhydrazone de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le D-Mannose phénylhydrazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des osazones correspondantes.

Réduction : Les réactions de réduction peuvent convertir l'hydrazone en sucre d'origine et en phénylhydrazine.

Substitution : Le groupe phénylhydrazone peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les osazones, les sucres réduits et les hydrazones substituées. La formation de chaque produit dépend des réactifs et des conditions spécifiques utilisés dans la réaction .

Applications De Recherche Scientifique

Le D-Mannose phénylhydrazone a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en chimie des glucides pour étudier la stéréochimie et la réactivité des sucres.

Biologie : Le composé est utilisé dans les tests biochimiques pour détecter et quantifier les sucres réducteurs.

Médecine : Les dérivés du D-Mannose phénylhydrazone sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anti-inflammatoires et antimicrobiennes.

Industrie : Il est utilisé dans la synthèse de divers produits chimiques fins et pharmaceutiques

Mécanisme d'action

Le mécanisme d'action du D-Mannose phénylhydrazone implique la formation d'une liaison hydrazone stable entre le groupe carbonyle du D-mannose et le groupe amino de la phénylhydrazine. Cette liaison stabilise la molécule de sucre et l'empêche de subir d'autres réactions. Les cibles moléculaires et les voies impliquées dans son activité biologique sont encore à l'étude, mais on pense qu'il interagit avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques .

Mécanisme D'action

The mechanism of action of D-Mannose phenylhydrazone involves the formation of a stable hydrazone linkage between the carbonyl group of D-mannose and the amino group of phenylhydrazine. This linkage stabilizes the sugar molecule and prevents it from undergoing further reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparaison Avec Des Composés Similaires

Le D-Mannose phénylhydrazone est similaire aux autres phénylhydrazones de sucre, telles que le D-glucose phénylhydrazone et le D-fructose phénylhydrazone. Il se distingue par sa réactivité et ses applications spécifiques :

D-Glucose phénylhydrazone : Structure similaire, mais diffère dans la position des groupes hydroxyle.

D-Fructose phénylhydrazone : Formé à partir d'un sucre cétose, ce qui conduit à une réactivité et des propriétés différentes

Conclusion

Le D-Mannose phénylhydrazone est un composé polyvalent doté d'applications significatives dans divers domaines scientifiques. Ses propriétés chimiques et sa réactivité uniques en font un outil précieux en recherche et dans l'industrie.

Activité Biologique

D-Mannose phenylhydrazone, a derivative of D-mannose, has garnered attention due to its potential biological activities, particularly in the context of metabolic and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between D-mannose and phenylhydrazine. This reaction typically involves the formation of a hydrazone linkage, which is crucial for its biological activity. The molecular structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Properties

- Studies have shown that mannose derivatives exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

- The mechanism often involves the inhibition of bacterial adhesion to uroepithelial cells, which is vital in preventing urinary tract infections (UTIs) .

- Metabolic Effects

- Anti-inflammatory Effects

Table 1: Summary of Key Studies on this compound

Case Study: Prevention of Recurrent UTIs

A notable clinical trial conducted at the University of Oxford evaluated the efficacy of D-mannose in preventing recurrent UTIs among women. Participants were randomized to receive either D-mannose or a placebo over six months. The study reported a significant reduction in UTI episodes among those taking D-mannose compared to the placebo group, highlighting its potential as a non-antibiotic prophylactic treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Adhesion : By mimicking the structure of mannose residues on uroepithelial cells, it prevents pathogens from adhering to the bladder wall.

- Modulation of Immune Response : Some studies suggest that mannose derivatives may influence immune cell function, enhancing the body's ability to respond to infections .

- Metabolic Regulation : The compound may play a role in modulating glucose uptake and metabolism, thus impacting overall energy homeostasis .

Propriétés

Numéro CAS |

6147-14-4 |

|---|---|

Formule moléculaire |

C12H18N2O5 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

(6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+ |

Clé InChI |

MAKRUZFBMOBWLJ-AWNIVKPZSA-N |

SMILES isomérique |

C1=CC=C(C=C1)N/N=C/C(C(C(C(CO)O)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.